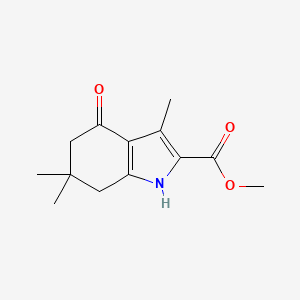
N,N-dimethyl-2-naphthalen-2-ylsulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-naphthalen-2-ylsulfanylacetamide is a chemical compound that has been the subject of several scientific research studies due to its potential applications in various fields. This compound is also known as DMSA and is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon.
Applications De Recherche Scientifique
DMSA has been the subject of several scientific research studies due to its potential applications in various fields. One of the most significant applications of DMSA is in the field of medicinal chemistry. DMSA has been shown to have potential therapeutic effects in the treatment of cancer, infectious diseases, and neurodegenerative disorders. DMSA has also been used as a reagent in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of DMSA is not fully understood. However, it is believed that DMSA exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases. DMSA has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
DMSA has been shown to have several biochemical and physiological effects. In vitro studies have shown that DMSA can inhibit the growth of cancer cells and bacteria. DMSA has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, DMSA has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
DMSA has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. DMSA is also stable under normal laboratory conditions. However, DMSA has some limitations for lab experiments. It is a highly reactive compound and can be difficult to handle. Additionally, DMSA can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on DMSA. One area of research is the development of new DMSA derivatives with improved therapeutic properties. Another area of research is the investigation of the mechanism of action of DMSA. Additionally, more studies are needed to determine the safety and efficacy of DMSA in humans.
Méthodes De Synthèse
The synthesis of DMSA involves a multi-step process starting from 2-naphthol. The first step involves the reaction of 2-naphthol with thionyl chloride to form 2-naphthalenyl chloride. The next step involves the reaction of 2-naphthalenyl chloride with dimethylamine to form N,N-dimethyl-2-naphthalen-2-ylamine. The final step involves the reaction of N,N-dimethyl-2-naphthalen-2-ylamine with chloroacetic acid to form N,N-dimethyl-2-naphthalen-2-ylsulfanylacetamide.
Propriétés
IUPAC Name |
N,N-dimethyl-2-naphthalen-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-15(2)14(16)10-17-13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEGRPNKWCGWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-naphthalen-2-ylsulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S)-2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7472687.png)






![2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide](/img/structure/B7472746.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7472754.png)